molecular formula C27H26N4O10S2 B15191912 Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- CAS No. 71873-52-4

Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-

Cat. No.: B15191912
CAS No.: 71873-52-4
M. Wt: 630.6 g/mol
InChI Key: PCDRETLTVPXVRN-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzenesulfonic acid derivative characterized by a complex aromatic framework. Its structure includes:

  • A benzenesulfonic acid core with a sulfonamide group (-SO₂-NH-).
  • An azo linkage (-N=N-) connecting the benzene ring to a naphthalene moiety.
  • Substituents such as (2-ethoxyethoxy)carbonylamino, hydroxy groups, and sulfonyl groups on the naphthalene and benzene rings.

Properties

CAS No.

71873-52-4

Molecular Formula

C27H26N4O10S2

Molecular Weight

630.6 g/mol

IUPAC Name

2-[[3-[[8-(2-ethoxyethoxycarbonylamino)-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxyphenyl]sulfonylamino]benzenesulfonic acid

InChI

InChI=1S/C27H26N4O10S2/c1-2-40-14-15-41-27(34)28-20-8-5-6-17-10-12-23(33)26(25(17)20)30-29-21-16-18(11-13-22(21)32)42(35,36)31-19-7-3-4-9-24(19)43(37,38)39/h3-13,16,31-33H,2,14-15H2,1H3,(H,28,34)(H,37,38,39)

InChI Key

PCDRETLTVPXVRN-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- typically involves multiple steps, starting with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This is followed by a series of reactions to introduce the azo and naphthalenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo electrophilic aromatic substitution reactions, often facilitated by Lewis acids.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aluminum chloride as a catalyst in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include the formation of stable complexes with the target molecules, leading to the desired inhibitory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Applications/Properties Reference
Benzenesulfonic acid, 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy Azo linkage, diethylamino group, hydroxy groups Acid-base indicator in dyes; 90% purity in commercial formulations
Benzenesulfonic acid, amino substituted phenylazo- (CAS 721.1643) Azo-phenyl group, amino substituents Regulated under EPA §721.1643 due to industrial use and environmental concerns
4-[(2-hydroxybenzyl)amino]benzenesulfonic acid Intramolecular hydrogen bonding, keto-enol tautomerism Thermal-responsive proton conduction in membranes; pH-sensitive behavior

Physicochemical Properties

  • Acidity and Solubility: The target compound’s sulfonic acid group (pKa ~1–2) ensures high water solubility, comparable to simpler benzenesulfonic acids . Benzenesulfonic acid (C) in shows strong protonation effects, increasing fluorescence quantum yield (Ff) from 16% to 80% in L1 emitters, outperforming trifluoroacetic acid . 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid has pH-dependent color changes due to its azo and hydroxy groups .
  • Thermal Stability :

    • Benzenesulfonic acid derivatives like Clopidogrel besylate exhibit solvent-free crystalline stability, contrasting with solvated forms prone to degradation .

Environmental and Regulatory Considerations

  • Biodegradation: Unlike monosubstituted benzenesulfonic acids (e.g., 3-aminobenzenesulfonic acid), polysubstituted derivatives like the target compound are less susceptible to microbial degradation .
  • Regulatory Status : Analogues with azo groups (e.g., CAS 721.1643) require significant new use reporting (SNUR) under EPA guidelines .

Q & A

Q. How can batch-to-batch reproducibility in synthesis be ensured for large-scale research applications?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Control raw material purity (HPLC-certified reagents).
  • Standardize reaction parameters (temperature ±1°C, stirring rate 500 rpm).
  • Use in-line FTIR for real-time monitoring of sulfonation progress.
  • Validate purity with orthogonal methods (HPLC-NMR) .

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